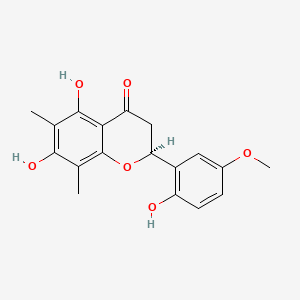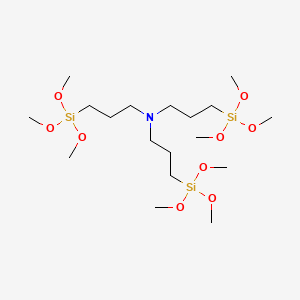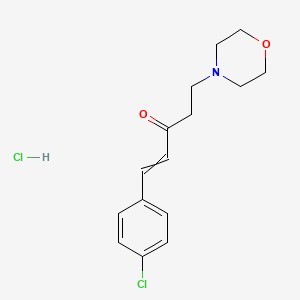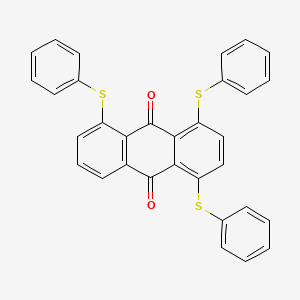
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their rigid, planar, and aromatic structures, which make them useful in various applications, including dyes, pigments, and pharmaceuticals . The compound’s unique structure, with phenylsulfanyl groups attached to the anthracene core, imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione typically involves the introduction of phenylsulfanyl groups to the anthracene-9,10-dione core. One common method includes the reaction of anthracene-9,10-dione with thiophenol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution at the 1,4, and 5 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the anthraquinone core.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the phenylsulfanyl moieties.
Wissenschaftliche Forschungsanwendungen
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The phenylsulfanyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The anthraquinone core may also participate in redox reactions, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(phenylsulfanyl)anthracene-9,10-dione: Similar structure but with phenylsulfanyl groups at the 1 and 5 positions.
1,4-Bis(phenylsulfanyl)anthracene-9,10-dione: Similar structure but with phenylsulfanyl groups at the 1 and 4 positions.
Uniqueness
1,4,5-Tris(phenylsulfanyl)anthracene-9,10-dione is unique due to the specific positioning of the phenylsulfanyl groups at the 1, 4, and 5 positions.
Eigenschaften
CAS-Nummer |
82188-15-6 |
|---|---|
Molekularformel |
C32H20O2S3 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
1,4,5-tris(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C32H20O2S3/c33-31-24-17-10-18-25(35-21-11-4-1-5-12-21)28(24)32(34)30-27(37-23-15-8-3-9-16-23)20-19-26(29(30)31)36-22-13-6-2-7-14-22/h1-20H |
InChI-Schlüssel |
XLZXCFHDGWHJOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C3=O)C=CC=C5SC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


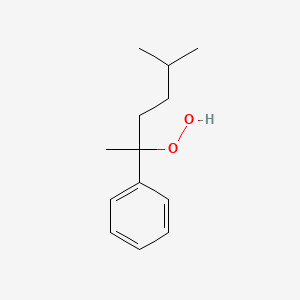
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
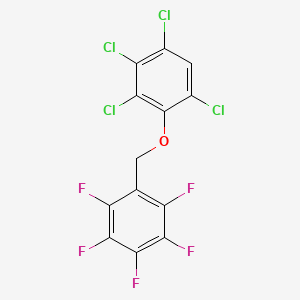
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)

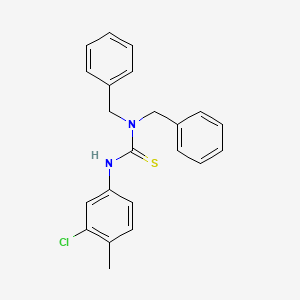
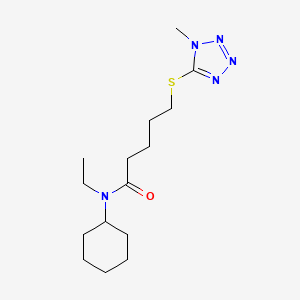
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
